![molecular formula C7H6Cl2O2 B054260 Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride CAS No. 115913-31-0](/img/structure/B54260.png)
Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride
説明
Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride is an organic compound . It is a derivative of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP), which is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group .
Synthesis Analysis
The synthesis of Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride involves a photochemical addition of propellane to diacetyl, which allows the construction of the Bicyclo[1.1.1]pentane (BCP) core . This is followed by a haloform reaction of the formed diketone, which affords Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .Molecular Structure Analysis
The molecular structure of Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride consists of three rings of four carbon atoms each . It contains a total of 18 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 3 four-membered rings, and 2 acyl halogenides .Chemical Reactions Analysis
The chemical reactions involving Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride are quite selective. For instance, the free radical chlorination of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid can easily introduce up to four chlorine atoms without damaging the strained bicyclic cage .科学的研究の応用
Aminoalkylation of Propellane : The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, which involves aminoalkylation, has been developed. This method is significant for incorporating pharmaceutically relevant amines into the bicyclo[1.1.1]pentane scaffold, streamlining the synthesis of important building blocks (Hughes et al., 2019).
Radical Acylation with Aldehydes : A method for radical acylation of [1.1.1]propellane with aldehydes, yielding bicyclo[1.1.1]pentane ketones, has been developed. This is crucial for drug discovery, allowing late-stage modification of bioactive molecules (Li et al., 2022).
Synthesis of Bicyclo[1.1.1]pentane Trifluoroborate Salts : A continuous flow-enabled synthesis method for bench-stable bicyclo[1.1.1]pentane trifluoroborate salts has been developed, which is important for C(sp2)-C(sp3) cross-coupling in medicinal chemistry (VanHeyst et al., 2020).
Structures and Energies of Ions Derived from Bicyclo[1.1.1]pentane : Investigation into the structures and energies of various ions derived from bicyclo[1.1.1]pentane provides foundational knowledge for understanding its chemical properties (Wiberg et al., 1992).
Selenoether and Thioether Functionalized Bicyclo[1.1.1]pentanes : An efficient method for preparing selenoether and thioether functionalized bicyclo[1.1.1]pentanes, contributing to the diversity of bioisosteres in drug design (Wu et al., 2020).
Enantioselective C–H Functionalization : The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes opens the way for creating chiral substituted bicyclo[1.1.1]pentanes, significant in pharmaceutical chemistry (Garlets et al., 2020).
High Energy Density Materials (HEDMs) : Research on polynitrobicyclo[1.1.1]pentanes explores their potential as HEDMs, highlighting their high detonation characteristics and stability for defense applications (Ghule et al., 2011).
将来の方向性
The future directions in the research of Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride involve the development of more efficient synthesis methods and the exploration of its potential applications in medicinal chemistry . For instance, the BCP motif has increasingly received attention as a bioisosteric replacement of benzene rings due to its ability to improve the physicochemical properties of prospective drug candidates .
特性
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c8-4(10)6-1-7(2-6,3-6)5(9)11/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCYQVOGBMCBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602202 | |
| Record name | Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride | |
CAS RN |
115913-31-0 | |
| Record name | Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115913-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



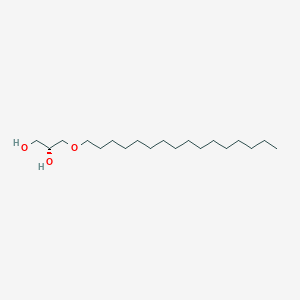
![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)
![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
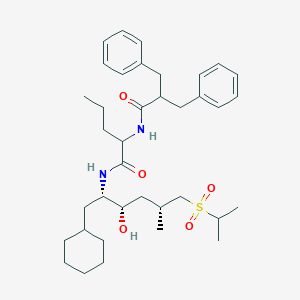
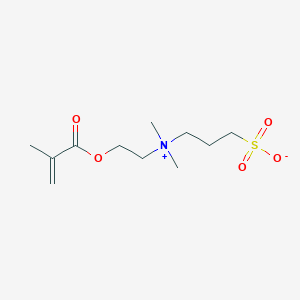
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
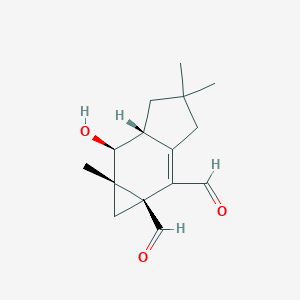
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
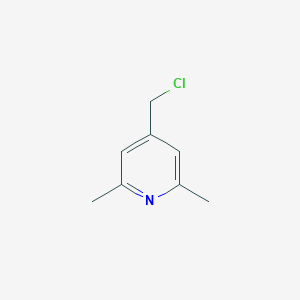
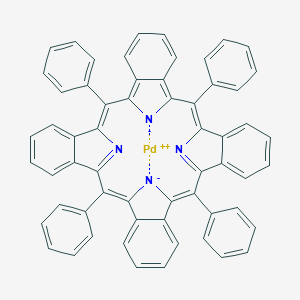
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
